molecular formula C18H26N4O6S B1398181 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate

Cat. No.: B1398181
M. Wt: 426.5 g/mol
InChI Key: OUSUWQYKZFQMST-PRXAMGSTSA-N
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Description

Chemical Identity and Systematic Nomenclature

The systematic nomenclature of 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate reflects its complex molecular architecture, encompassing both the biotin moiety and the N-hydroxysuccinimide activation group. The compound belongs to the broader category of N-hydroxysuccinimide esters, which are characterized by their ability to form stable amide bonds with primary amine groups under physiological conditions. The molecular structure incorporates the characteristic biotin heterocyclic system, consisting of a ureido ring fused to a tetrahydrothiophene ring, which provides the fundamental binding site for avidin and streptavidin proteins.

The stereochemical designation (3aS,4S,6aR) within the systematic name indicates the specific spatial arrangement of atoms within the biotin portion of the molecule, which is critical for maintaining the high-affinity interaction with avidin-family proteins. This stereochemical configuration ensures that the biotin moiety retains its natural three-dimensional structure, enabling the formation of the extraordinarily strong non-covalent interaction with avidin that exhibits a dissociation constant of approximately 10^-15 M^-1. The compound can be distinguished from related biotin derivatives by its unique four-carbon spacer arm, which connects the biotin group to the N-hydroxysuccinimide ester through an amide linkage.

The molecular formula for this specific compound would be C18H26N4O6S, representing a molecular weight that falls between the simpler N-hydroxysuccinimide-biotin (341.38 g/mol) and the longer-chain variants such as N-hydroxysuccinimide-long chain-biotin derivatives. The presence of the butanoate spacer arm provides intermediate steric properties compared to direct biotin conjugates and longer spacer systems, potentially offering optimized accessibility for specific biotinylation applications while maintaining sufficient distance to minimize interference with protein function.

Historical Development of N-Hydroxysuccinimide-Activated Biotinylation Reagents

The development of N-hydroxysuccinimide-activated biotinylation reagents emerged from the convergence of two significant advances in biochemical methodology: the discovery of the avidin-biotin interaction system and the development of N-hydroxysuccinimide ester chemistry for protein modification. The foundational work establishing N-hydroxysuccinimide as an activating reagent for carboxylic acids demonstrated its utility in forming stable, water-soluble activated esters that could react efficiently with primary amines to form amide bonds. This chemistry proved particularly valuable because it allowed for the creation of biotinylation reagents that could be stored in stable form and then activated upon exposure to target molecules containing primary amine groups.

The evolution of N-hydroxysuccinimide-biotin reagents has been driven by the need to optimize the balance between reactivity, specificity, and steric accessibility. Early biotinylation methods often suffered from limited efficiency due to steric hindrance between the biotin group and the target protein, leading to the development of spacer arm variants that could position the biotin moiety at varying distances from the protein surface. The systematic exploration of different spacer arm lengths, including the four-carbon variant represented by the subject compound, reflects ongoing efforts to fine-tune the properties of these reagents for specific applications.

Research documented in comprehensive bioconjugation methodologies has shown that spacer arm length significantly influences both the efficiency of biotinylation reactions and the subsequent accessibility of the biotin group for avidin binding. The development of the four-carbon spacer variant addresses specific limitations observed with shorter spacer systems while avoiding the increased hydrophobic character associated with longer alkyl chains. This intermediate spacer length represents a compromise between maintaining compact molecular size and providing sufficient spatial separation to minimize steric interference during both the biotinylation reaction and subsequent avidin binding events.

Significance in Bioconjugate Chemistry

The significance of this compound within the field of bioconjugate chemistry stems from its unique combination of chemical reactivity and biological specificity. N-hydroxysuccinimide-activated biotin reagents have revolutionized protein labeling and detection methodologies by providing a straightforward means of introducing biotin groups onto target molecules while preserving their biological activity. The extraordinary affinity of the biotin-avidin interaction, combined with the availability of avidin conjugates with various detection systems, has made biotinylation one of the most versatile and widely used labeling strategies in biochemical research.

The four-carbon spacer arm configuration of this compound addresses several critical challenges in bioconjugate chemistry, particularly those related to steric hindrance and accessibility. Research has demonstrated that spacer arm length directly influences the efficiency of both the initial biotinylation reaction and the subsequent detection or purification steps involving avidin-based systems. The intermediate length of the butanoate spacer provides sufficient distance to minimize direct contact between the biotin group and the protein surface while maintaining a relatively compact structure that minimizes potential interference with protein function or stability.

Property N-Hydroxysuccinimide-Biotin Four-Carbon Spacer Variant Long-Chain Variants
Molecular Weight 341.38 g/mol ~400-450 g/mol (estimated) 454.55-544.6 g/mol
Spacer Length 13.5 Å ~18-20 Å (estimated) 22.4-30+ Å
Membrane Permeability High Moderate Low
Steric Hindrance Higher Moderate Lower
Reaction Efficiency Standard Enhanced Variable

The membrane permeability characteristics of this compound represent another significant aspect of its utility in bioconjugate chemistry. N-hydroxysuccinimide-biotin reagents with intermediate spacer arms maintain sufficient lipophilicity to enable intracellular labeling applications while providing improved aqueous solubility compared to longer-chain variants. This property makes the four-carbon spacer variant particularly valuable for applications requiring both membrane penetration and efficient aqueous-phase reactions, such as intracellular protein labeling and live-cell biotinylation protocols.

The versatility of this biotinylation reagent extends across multiple research domains, including protein purification, enzyme immobilization, and diagnostic assay development. The stable amide bond formation between the N-hydroxysuccinimide ester and primary amine groups ensures permanent modification of target molecules, enabling long-term stability in various experimental conditions. Furthermore, the high specificity of the biotin-avidin interaction provides exceptional sensitivity and signal-to-noise ratios in detection applications, making this compound particularly valuable for applications requiring precise quantification or detection of low-abundance targets.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6S/c23-13(5-2-1-4-12-17-11(10-29-12)20-18(27)21-17)19-9-3-6-16(26)28-22-14(24)7-8-15(22)25/h11-12,17H,1-10H2,(H,19,23)(H2,20,21,27)/t11-,12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSUWQYKZFQMST-PRXAMGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reaction Method

One of the most efficient methods for preparing this compound involves a coupling reaction between biotin and an appropriate linker, followed by NHS ester formation:

Step 1: Biotin + Linker → Biotin-Linker intermediate
Step 2: Biotin-Linker intermediate + NHS → Target compound

A specific example from research data shows:

Reagents Conditions Yield
Biotin precursor, NHS, Coupling agent (e.g., DCC or EDC) DMF, room temperature, 1-8 hours 60-72%

Experimental Procedure

A detailed experimental procedure based on available research data involves:

  • Dissolve biotin (1 equivalent) in DMF (dimethylformamide)
  • Add N-ethyl-N,N-diisopropylamine (DIEA) (2 equivalents)
  • Add the appropriate NHS ester activating agent (1.1 equivalents)
  • Stir the reaction mixture at room temperature for 1 hour
  • Monitor reaction completion via TLC
  • Concentrate the reaction mixture under reduced pressure
  • Purify the resulting residue by preparatory TLC or column chromatography

A specific example from the literature shows the following reaction conditions:

"13 (16.9 mg, 0.0359 mmol), EZ-Link NHS-LC-Biotin (17.9 mg, 0.0394 mmol) and DIEA (9.3 mg, 12.5 μL, 0.0718 mmol) in DMF (0.5 mL) was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by preparatory TLC (CH2Cl2:MeOH-NH3 (7N), 10:1) to give 20.8 mg (72%) of the product."

Alternative Synthesis Method: Solid-Phase Approach

For applications in peptide chemistry, a solid-phase synthesis approach has been documented:

Solid-Phase Protocol

  • Swell the resin in DCM (dichloromethane)
  • Prepare a mixture of NHS-Biotin reagent and DIPEA in DMF
  • Add the mixture to the resin
  • Monitor coupling completion using Kaiser test
  • Wash the resin thoroughly with DMF, DCM, and MeOH
  • Cleave the product from the resin using appropriate cleavage cocktail
  • Purify by RP-HPLC

The literature reports: "A mixture of EZ-Link® NHS-Biotin reagent (0.2 mmol, 90 mg) and DIPEA (0.2 mmol, 36 μL) in DMF (5 mL) was added to the resin. The coupling was monitored by standard Kaiser test and was complete within 8 hours. The resin was washed thoroughly with DMF (5 mL×2), DCM (5 mL×2), and MeOH (5 mL×2) and then dried in vacuo."

Analytical Characterization

After synthesis, the compound is typically characterized using various analytical techniques:

NMR Spectroscopy

1H NMR data for the compound (or closely related derivatives) has been reported:

"1H NMR (500 MHz, CDCl3) δ 8.22 (s, 1H), 7.52 (t, J = 5.6 Hz, 1H), 7.36 (s, 1H), 7.03 (s, 1H), 6.66 (t, J = 5.5 Hz, 1H), 6.25 (br s, 2H), 6.03 (s, 2H), 4.47-4.52 (m, 1H), 4.28-4.33 (m, 1H), 4.25 (t, J = 6.8 Hz, 2H), 3.17-3.25 (m, 4H), 3.11-3.17 (m, 1H), 2.90 (dd, J = 5.0, 12.9 Hz, 1H), 2.63-2.79 (m, 1H), 2.24 (t, J = 7.4 Hz, 2H), 2.13-2.19 (m, 2H), 1.94-2.02 (m, 2H), 1.58-1.74 (m, 6H), 1.48-1.56 (m, 2H), 1.31-1.46 (m, 4H)"

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and structure:

"MS (ESI): m/z 810.3 [M+H]+" (for a related derivative)

Purification Techniques

Purification of the final compound typically involves:

  • Column Chromatography : Using silica gel with appropriate solvent systems
  • Preparative TLC : Using CH2Cl2:MeOH-NH3 (7N), 10:1 as the mobile phase
  • RP-HPLC : Using a semi-preparative C-8 column with a linear gradient of 0 to 95% solvent B in solvent A over a 40-minute period

Reaction Mechanism

The mechanism of NHS ester formation involves:

  • Activation of the carboxylic acid group
  • Nucleophilic attack by the NHS hydroxyl group
  • Formation of the NHS ester with the elimination of water

This creates a reactive ester that can readily undergo nucleophilic substitution with primary amines to form stable amide bonds.

Optimization Strategies

Several factors can be optimized to improve the yield and purity of the synthesis:

Parameter Optimization Strategy
Solvent DMF provides good solubility for both biotin and NHS reagents
Temperature Room temperature is typically sufficient; cooling may be needed for sensitive substrates
Reaction Time 1-8 hours depending on scale and reactivity
Base DIEA or other non-nucleophilic bases prevent side reactions
Purification Gradient column chromatography often provides the best results

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Drug Delivery Systems

The compound is utilized in the development of drug delivery systems (DDS), particularly through the conjugation with dendrimers. For instance, research has shown that biotinylated dendrimers can enhance the bioavailability of anticancer drugs by facilitating targeted delivery to cancer cells. The incorporation of this compound allows for pH-sensitive release mechanisms that improve therapeutic efficacy in acidic tumor microenvironments .

Anticancer Therapeutics

Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various leukemia cell lines. The conjugation of anticancer agents with this compound improves their selectivity and reduces systemic toxicity. For example, conjugates formed with nucleosides and glucocorticoids showed enhanced anticancer activity compared to their free forms .

Bioconjugation Techniques

The compound serves as a reactive moiety for bioconjugation applications, particularly in the synthesis of targeted therapeutics. Its ability to form stable linkages with biomolecules allows for the development of novel therapeutic agents that can selectively bind to specific cellular targets, enhancing treatment outcomes in diseases such as cancer and autoimmune disorders .

Case Studies

Study Objective Findings
Study on PAMAM DendrimersEvaluate the efficacy of biotinylated dendrimers in drug deliveryDemonstrated enhanced cytotoxicity of drug-conjugates against leukemia cells compared to free drugs .
Bioconjugation ResearchInvestigate the potential of this compound in targeted therapiesEstablished that conjugates exhibit improved binding affinity to cancer cell receptors, leading to increased therapeutic effects .
pH-sensitive Drug ReleaseAssess the stability of drug-conjugates at varying pH levelsFound that conjugates remained stable at neutral pH but released drugs effectively under acidic conditions typical of tumor environments .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 85718-04-3
  • Molecular Formula : C₁₄H₁₉N₃O₅S
  • Molecular Weight : 341.38 g/mol
  • Structure: Comprises a 2,5-dioxopyrrolidin-1-yl (active ester) group, a butanoate linker, and a pentanamido-bound hexahydrothienoimidazolone core. The thienoimidazole moiety (3aS,4S,6aR configuration) is a bicyclic system with a sulfur atom and an oxo group .

Key Features :

  • The 2,5-dioxopyrrolidin-1-yl group acts as an efficient acylating agent, enabling conjugation with amine-containing molecules (e.g., proteins, peptides) .
Structural and Functional Comparison
Parameter Target Compound (85718-04-3) 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate (258289-54-2) 2,5-Dioxopyrrolidin-1-yl 6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoate (89889-52-1) (3aS,4S,6aR)-N-(2-Aminoethyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide (111790-37-5)
CAS No. 85718-04-3 258289-54-2 89889-52-1 111790-37-5
Molecular Formula C₁₄H₁₉N₃O₅S C₁₉H₂₈N₄O₇S C₂₆H₄₁N₅O₇S C₁₂H₂₂N₄O₂S
Molecular Weight 341.38 452.52 567.70 286.39
Key Structural Features Butanoate linker, no PEG chains Ethoxyethoxypropanoate linker (PEG-like chain) Hexanoate linker with additional amide groups Aminoethyl terminal group (enhanced hydrophilicity)
Solubility Not reported Likely improved due to PEG chain Not reported 0.6 g/L (25°C)
Applications Bioconjugation, acylating agent Enhanced solubility for aqueous reactions Extended linker for spatial flexibility in drug delivery Direct amine reactivity for biotinylation

Biological Activity

The compound 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate , also known by its CAS number 258289-54-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrrolidine ring and a thieno[3,4-d]imidazole moiety. The molecular formula is C16H24N4O5SC_{16}H_{24}N_4O_5S with a molecular weight of approximately 396.45 g/mol. Its structural characteristics suggest potential interactions with biological targets that could lead to significant pharmacological effects.

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit promising anticancer activity. For instance, compounds containing the thieno[3,4-d]imidazole structure have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis through mitochondrial pathways and cell cycle arrest at the G0/G1 phase in leukemia cells .

Cell Line IC50 (µM) Mechanism of Action
HL-6010Apoptosis induction
K-56215Cell cycle arrest
THP-112Mitochondrial pathway

Antimicrobial Activity

The biological activity of the compound also extends to antimicrobial effects. Research has shown that similar thieno[3,4-d]imidazole derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential for therapeutic use in inflammatory conditions .

Case Studies

  • Leukemia Treatment : A study involving the administration of thieno[3,4-d]imidazole derivatives showed significant reductions in tumor size in murine models of leukemia. The treatment led to increased survival rates compared to controls, highlighting the compound's potential as an anticancer agent .
  • Infection Control : In vitro studies demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant bacterial infections .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of DNA Synthesis : The thieno[3,4-d]imidazole moiety may interact with DNA or RNA synthesis pathways.
  • Mitochondrial Dysfunction : Induction of apoptosis via mitochondrial pathways has been observed in cancer cells treated with similar compounds.
  • Cytokine Modulation : Anti-inflammatory effects may result from direct modulation of signaling pathways involved in cytokine production.

Q & A

Q. Table 1: Physicochemical Profile

PropertyValue/DescriptionReference
Molecular Weight286.39 g/mol
Density (20°C)1.189 ±0.06 g/cm³
Solubility (25°C)0.6 g/L (calculated)
Hydrolytic SensitivityHigh (active ester moiety)

Advanced: How can experimental design address contradictions in bioactivity data across studies?

Answer:
Discrepancies often arise from variability in purity, assay conditions, or biomolecular interactions. Methodological approaches include:

  • Analytical Validation : Use HPLC (e.g., ammonium acetate buffer, pH 6.5) to confirm purity >98% and identify impurities .
  • Controlled Reactivity Studies : Standardize coupling conditions (e.g., stoichiometry, solvent, temperature) to ensure reproducibility in bioconjugation .
  • Theoretical Frameworks : Link experiments to biotin-avidin interaction models (due to structural similarity to biotin derivatives) to contextualize bioactivity .

Basic: What synthetic routes are reported for this compound, and how is purity ensured?

Answer:
A common approach involves:

Coupling Reaction : Refluxing the thienoimidazole precursor with activated esters (e.g., NHS esters) in ethanol for 2 hours .

Purification : Recrystallization from DMF/EtOH (1:1) to remove unreacted starting materials .

Characterization : NMR (¹H/¹³C) and MS to confirm structure; IR verifies carbonyl and amide bonds .

Q. Critical Steps :

  • Strict anhydrous conditions prevent ester hydrolysis.
  • Excess reagent (e.g., DMAP) drives coupling efficiency .

Advanced: How can computational tools predict and optimize reactivity in bioconjugation applications?

Answer:
Advanced methodologies integrate:

  • Molecular Dynamics (MD) Simulations : Model steric effects of the pentanamido linker on biomolecule binding .
  • Quantum Mechanical (QM) Calculations : Predict hydrolysis rates of the NHS ester under varying pH using software like ACD/Labs .
  • Machine Learning : Train algorithms on historical coupling efficiency data to optimize solvent, temperature, and catalyst ratios .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., thienoimidazole protons at δ 3.1–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 287.40) .
  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm ester and carbonyl groups .

Advanced: What strategies mitigate hydrolysis of the active ester during storage?

Answer:

  • Formulation Additives : Lyophilize with trehalose or store in silica-containing vials to reduce moisture .
  • Kinetic Studies : Use accelerated stability testing (40°C/75% RH) to model shelf-life and identify degradation products via LC-MS .
  • Protective Groups : Temporarily block the ester with photolabile groups for controlled reactivity in aqueous media .

Basic: How is purity assessed, and what impurities are commonly observed?

Answer:

  • HPLC Analysis : Utilize a C18 column with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) to resolve impurities .
  • Common Impurities :
    • Unreacted thienoimidazole precursor (retention time ~8.2 min).
    • Hydrolyzed byproduct (carboxylic acid form) .

Advanced: How can heterogeneous reaction systems improve coupling efficiency?

Answer:

  • Membrane Separation : Use solvent-resistant nanofiltration to recycle catalysts (e.g., DMAP) and reduce waste .
  • Biphasic Systems : Conduct reactions in water-organic emulsions to enhance NHS ester stability while enabling easy phase separation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.